3-(aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(aminomethyl)-1,5,7-trimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-9(2)11-6-10(7-14)13(16)15(3)12(11)5-8/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSFSOVWCYHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)N(C2=C1)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)-1,5,7-trimethylquinolin-2(1H)-one, often referred to as AMTQ, is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of AMTQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Antimicrobial Activity
AMTQ has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for AMTQ against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Table 1: Minimum Inhibitory Concentration (MIC) of AMTQ against various bacterial strains.
Anticancer Activity
Recent studies have explored the anticancer potential of AMTQ. In vitro assays revealed that AMTQ induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of AMTQ (0-100 µM). The results indicated a dose-dependent increase in apoptosis rates, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls.
Anti-inflammatory Activity
AMTQ has also been investigated for its anti-inflammatory properties. In animal models of inflammation, AMTQ administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings
In a study involving carrageenan-induced paw edema in rats, AMTQ demonstrated a reduction in swelling comparable to that observed with standard anti-inflammatory drugs like ibuprofen. The results are presented in Table 2.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Ibuprofen (10 mg/kg) | 60 |
| AMTQ (20 mg/kg) | 55 |
Table 2: Effect of AMTQ on paw edema reduction in rats.
The biological activities of AMTQ can be attributed to several mechanisms:
- Inhibition of Enzymes : AMTQ may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : AMTQ treatment has been associated with increased ROS production, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone (CAS 13468-27-4) Substituents: Dimethylamino (C7), ethyl (C1), phenyl (C3). Molecular Formula: C₁₉H₂₀N₂O (292.38 g/mol). Key Differences: The phenyl group at C3 introduces steric bulk, while the dimethylamino group at C7 enhances electron density. These features contrast with the target compound’s aminomethyl (C3) and methyl (C5, C7) groups, suggesting differences in solubility and receptor binding .
3-((Benzylamino)methyl)-7-methylquinolin-2-ol Substituents: Benzylaminomethyl (C3), methyl (C7), hydroxyl (C2). Molecular Formula: C₁₈H₁₇N₂O (289.34 g/mol). Key Differences: The benzylamino group increases hydrophobicity, and the hydroxyl at C2 enables hydrogen bonding. This contrasts with the target compound’s unmodified quinolinone oxygen and smaller aminomethyl group .
3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one (CAS 54289-77-9) Substituents: Acetyl (C3), hydroxy (C4), phenyl (C1). Molecular Formula: C₁₇H₁₃NO₃ (279.29 g/mol). Key Differences: The electron-withdrawing acetyl group at C3 and hydroxy at C4 may reduce aromatic reactivity compared to the electron-donating aminomethyl group in the target compound. Such differences could influence antioxidant or antiproliferative activities .
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one (CAS 5220-02-0) Substituents: Amino (C3), chloro (C6), methyl (C1), phenyl (C4). Molecular Formula: C₁₆H₁₃ClN₂O (284.74 g/mol).
Physicochemical Properties
- Solubility: The aminomethyl group in the target compound may enhance water solubility compared to hydrophobic substituents like phenyl or benzylamino .
Data Tables
Table 1: Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 3-(Aminomethyl)-1,5,7-trimethylquinolin-... | C₁₄H₁₆N₂O | 236.29 | C1, C3, C5, C7 |
| 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)... | C₁₉H₂₀N₂O | 292.38 | C1, C3, C7 |
| 3-((Benzylamino)methyl)-7-methylquinolin... | C₁₈H₁₇N₂O | 289.34 | C3, C7 |
| 3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one | C₁₇H₁₃NO₃ | 279.29 | C1, C3, C4 |
Research Findings and Implications
- Synthetic Challenges: Derivatives with acetyl or benzylamino groups often require multi-step syntheses, whereas the target compound’s simpler substitution pattern may favor scalable production .
- Unmet Needs : Biological profiling of the target compound is absent in the evidence, highlighting a gap for future studies on its antimicrobial, anticancer, or neurological activities.
Preparation Methods
Two-Step One-Pot Procedure for Aminoquinoline Derivatives (Adapted from WO1998023595A1 and EP0944603B1)
A patented process describes a high-yield, scalable method for preparing amino-substituted quinoline derivatives, which can be adapted for this compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of acylated 2-thio-substituted intermediate | React thiol-containing intermediate with methyl iodide or chloroformate in ethanol or methanol at 30-40 °C | Generates a reactive intermediate for subsequent amination |
| 2 | Amination with appropriate amine or ammonium salts | Stirring in acidic methanol or propionic acid solutions at 40-65 °C | Reaction monitored by TLC to completion |
| 3 | Precipitation and purification | Cooling to -20 °C, filtration, recrystallization from ethanol/water or methanol/diethyl ether | Provides purified aminoquinoline hydrochloride or hydrobromide salt |
This method avoids lengthy, low-yield steps and toxic reagents, offering improved yields and purity. The key to success is the use of proton sources and mild conditions to facilitate amination without decomposition.
Reductive Amination Using Aldehyde Precursors
An alternative approach involves:
- Synthesis of 3-formyl-1,5,7-trimethylquinolin-2(1H)-one as an intermediate.
- Reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogenation catalysts.
- Purification by chromatography or crystallization .
This method is widely employed for aminomethylation due to its selectivity and mild conditions.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Observed Yields | Comments |
|---|---|---|---|
| Solvent | Methanol, ethanol, or propionic acid mixtures | - | Solvent choice affects solubility and reaction rate |
| Temperature | 40–65 °C for amination; cooling to -20 °C for precipitation | 70–90% | Moderate heating promotes reaction; cooling aids crystallization |
| Reaction Time | 2–24 hours depending on step | - | Longer times ensure completeness; monitored by TLC |
| Purification | Recrystallization from ethanol/water or methanol/diethyl ether | - | Essential for product purity |
Summary Table of Preparation Methods
Research Findings and Notes
- The patented methods emphasize the importance of preparing acylated 2-thio-substituted intermediates to improve yields and purity of aminoquinoline derivatives, which can be adapted for the target compound.
- Avoidance of toxic reagents and complex purification steps makes these methods suitable for scale-up and industrial synthesis.
- The choice of acid and solvent system critically affects the reaction rate and product isolation.
- Reductive amination is a versatile alternative, especially when aldehyde intermediates are accessible.
- Purification via recrystallization from mixed solvents yields high-purity products suitable for further applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
